Glycyl-L-arginine

Übersicht

Beschreibung

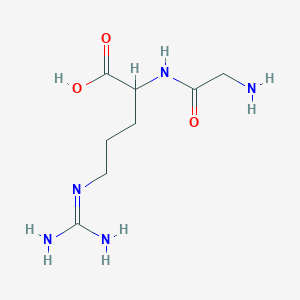

Glycyl-L-arginine (Gly-Arg) is a dipeptide composed of glycine and L-arginine linked via a peptide bond. Its molecular formula is C8H17N5O3 (CAS No. 18635-55-7), with a molecular weight of 231.25 g/mol . It is synthesized through methods involving L-arginine or N'-nitro-L-arginine, utilizing acyl chlorides or carboxylic acids with coupling agents like CDI (1,1'-carbonyldiimidazole) . Gly-Arg is of interest in biochemical studies due to its role in peptide signaling, enzyme substrates, and structural interactions with metal ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glycyl-L-arginine can be synthesized through peptide bond formation between glycine and L-arginine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The carboxyl group of glycine is activated using reagents such as carbodiimides, which then react with the amino group of L-arginine to form the dipeptide bond .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic synthesis using proteases or peptidases. These enzymes catalyze the formation of peptide bonds under mild conditions, making the process more environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions: Glycyl-L-arginine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of reactive oxygen species, which may further react with the peptide.

Reduction: Reduction reactions can break disulfide bonds within the peptide.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol.

Substitution: Various chemical reagents depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptides, while reduction can result in reduced peptides with free thiol groups .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Glycyl-L-arginine exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of pathogens like Staphylococcus epidermidis, which is crucial in preventing nosocomial infections. The Minimum Inhibitory Concentration (MIC) for this compound was determined to be effective against several strains, including Candida tropicalis and Proteus mirabilis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (mM) | Inhibition (%) |

|---|---|---|

| Staphylococcus epidermidis W17 | >2 | 100 |

| Candida tropicalis T26 | >2 | 52 |

| Proteus mirabilis U15 | >2 | 0 |

This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains, demonstrating its potential as a therapeutic agent in combating infections .

Anticancer Potential

The cytotoxic effects of this compound on cancer cell lines have been documented, particularly against HeLa cells. Studies show that increasing concentrations of this dipeptide lead to decreased cell viability, suggesting its potential role in cancer therapy. The mechanisms underlying these effects may involve apoptosis induction and modulation of cell signaling pathways related to tumor growth.

Table 2: Cytotoxic Effects on HeLa Cells

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 2 | 70 |

| 4 | 50 |

This table illustrates the relationship between this compound concentration and the viability of HeLa cells, highlighting its potential as an anticancer agent .

Biofilm Inhibition

This compound has shown promise in inhibiting biofilm formation, which is critical in preventing chronic infections associated with biofilms. The compound's effectiveness was evaluated using Crystal Violet Binding assays, revealing substantial inhibition rates against clinical isolates.

Role in Cell Signaling

As a dipeptide, this compound plays a role in various physiological processes through its influence on cell signaling pathways. The arginine component is known to be a precursor for nitric oxide synthesis, which is vital for vascular health and regulation of blood pressure. This dipeptide may enhance insulin secretion and improve endothelial function, contributing to cardiovascular health .

Clinical Applications

The clinical implications of this compound are vast, especially concerning conditions characterized by impaired blood flow or infection susceptibility. Its applications extend to:

- Wound Healing : Arginine supplementation has been linked to improved wound healing outcomes due to its role in collagen synthesis and immune function .

- Cardiovascular Health : The dipeptide may aid in managing conditions such as hypertension and coronary artery disease by enhancing endothelial function .

Case Studies

- Wound Healing : A systematic review indicated that arginine supplementation significantly improved hydroxyproline content in patients undergoing surgery, suggesting enhanced collagen synthesis and faster wound healing .

- Cardiovascular Disease : Clinical trials have demonstrated that L-arginine supplementation can improve vascular reactivity and reduce blood pressure in hypertensive patients .

Wirkmechanismus

The mechanism of action of Glycyl-L-arginine involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways by binding to receptors or enzymes, leading to changes in cellular functions. For example, its antimicrobial effects are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Additionally, its anticancer effects are linked to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sequence Isomers: L-Arginyl-glycine (Arg-Gly)

Gly-Arg and Arg-Gly are sequence isomers, differing only in the order of glycine and arginine residues. Despite their structural similarity, their biochemical properties and interactions vary significantly:

Olfactory Receptor Neuron (ORN) Responses

- In aquatic systems, Arg-Gly (200 µM) elicited a mean maximum Ca<sup>2+</sup> response amplitude of 75.66% relative to L-arginine alone in L-arginine-specific ORNs, whereas Gly-Arg showed minimal activity (11.61%) .

- Arg-Gly activated five out of six ORNs sensitive to group II peptides, while Gly-Arg was weakly active in only one neuron .

Structural and Ionic Interactions

- Salt-Bridge (SB) vs. Charge-Solvated (CS) Structures :

- Gly-Arg forms SB structures with Li<sup>+</sup>, Na<sup>+</sup>, and Cs<sup>+</sup>, regardless of metal ion size, due to its linear arrangement of charge sites.

- Arg-Gly adopts SB structures only with larger ions (K<sup>+</sup>, Cs<sup>+</sup>), while Li<sup>+</sup> stabilizes a CS configuration. Geometric constraints from the reversed sequence limit SB formation in Arg-Gly with smaller ions .

Table 1: Key Differences Between Gly-Arg and Arg-Gly

Other Dipeptides and Tripeptides

Group I Peptides (Longer Chains)

- Peptides like L-methionyl-L-arginyl-L-methionine (Met-Arg-Met) showed only 32% of the Ca<sup>2+</sup> response amplitude of amino acids in ORNs, indicating reduced receptor activation compared to shorter peptides .

Group II Peptides (Shorter Chains)

- Dipeptides such as L-lysyl-L-arginine (Lys-Arg) and L-methionyl-glycine (Met-Gly) exhibited intermediate activity, but none matched Arg-Gly's efficacy .

Triple Glycine (Gly-Gly-Gly)

- This tripeptide showed negligible activity, highlighting the importance of arginine positioning for receptor interaction .

Boc-Glu(OBzl)-Gly-Arg-MCA

- A synthetic substrate for proteases, this compound incorporates Gly-Arg as part of a larger structure. Its enzymatic cleavage site (Arg-MCA bond) is critical for fluorescence-based assays .

N<sup>α</sup>-Benzoyl-L-arginine Derivatives

- Compounds like N<sup>α</sup>-benzoyl-L-arginine-4-nitroanilide hydrochloride are used in chromogenic assays. Unlike Gly-Arg, these derivatives lack peptide bonds but share arginine’s guanidino group for substrate recognition .

Biologische Aktivität

Glycyl-L-arginine (Gly-Arg) is a dipeptide composed of glycine and L-arginine, which has garnered attention in various biological and pharmacological studies due to its potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various physiological processes, and relevant research findings.

This compound exerts its biological effects primarily through the following mechanisms:

- Nitric Oxide Production : L-arginine, a key component of Gly-Arg, is a precursor to nitric oxide (NO), a crucial signaling molecule involved in vasodilation and blood flow regulation. The conversion of L-arginine to NO is facilitated by nitric oxide synthase (NOS), which plays a significant role in cardiovascular health and endothelial function .

- Influence on Hormonal Activity : Studies indicate that L-arginine supplementation can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and improves glucose tolerance, thereby playing a role in metabolic regulation .

2. Biological Effects

The biological activity of this compound has been explored in various contexts:

2.1 Cardiovascular Health

This compound has been shown to improve endothelial function and reduce oxidative stress, which are critical factors in cardiovascular disease prevention. For instance, studies have demonstrated that L-arginine can lower levels of asymmetric dimethylarginine (ADMA), an inhibitor of NOS, thereby promoting NO availability and enhancing vascular function .

2.2 Wound Healing

Research indicates that L-arginine supplementation positively influences wound healing by enhancing collagen synthesis and improving nitrogen balance. A systematic review revealed significant improvements in hydroxyproline content—a marker for collagen deposition—following arginine supplementation in patients with chronic wounds .

3.1 Case Studies and Clinical Trials

Several studies have documented the effects of this compound and its components:

- Clinical Study on Obesity : A study involving obese individuals showed that L-arginine supplementation significantly decreased insulin resistance markers while improving metabolic parameters such as glucose levels and lipid profiles .

- Peptide Analog Studies : Research has shown that this compound can mimic pheromone activity in marine organisms, influencing larval settlement behaviors. Specific analogs demonstrated enhanced biological activity at low concentrations, indicating potential applications in ecological management .

4. Data Tables

The following table summarizes key findings related to the biological activity of this compound:

5. Conclusion

This compound exhibits significant biological activity through its role as a precursor to nitric oxide and its influence on metabolic processes. Its potential therapeutic applications span cardiovascular health, metabolic regulation, and even ecological interactions. Ongoing research continues to elucidate the full spectrum of its effects, highlighting the importance of this dipeptide in both clinical and environmental contexts.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Glycyl-L-arginine in a laboratory setting?

- Methodological Answer : Synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key factors include pH control (8.5–9.5 for coupling reactions), temperature (0–4°C for stability), and protecting group strategies (e.g., Fmoc for arginine side chains). Post-synthesis purification via reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) as a mobile phase modifier is critical to achieve >95% purity . Stability during synthesis must be monitored using TLC or mass spectrometry to detect premature deprotection or hydrolysis .

Q. How can researchers characterize the stability of this compound under varying physiological conditions?

- Methodological Answer : Stability studies should simulate physiological environments (e.g., pH 2.0 for gastric fluid, pH 7.4 for blood). Use techniques like:

- High-resolution mass spectrometry (HRMS) to track degradation products.

- Circular dichroism (CD) to monitor conformational changes.

- Accelerated stability testing at elevated temperatures (40–60°C) to predict shelf-life. Data interpretation should account for hydrolysis rates, oxidation of arginine’s guanidinium group, and aggregation propensity .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store lyophilized peptides at -20°C in airtight, desiccated containers. For solutions, use sterile buffers (e.g., PBS) at neutral pH and avoid repeated freeze-thaw cycles. Conduct periodic purity checks via NMR or HPLC. Safety protocols from TCI America’s guidelines recommend using PPE (gloves, lab coats) and fume hoods to minimize inhalation/contact risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or dosage regimes. To address this:

- Perform dose-response curves to identify non-linear effects.

- Use meta-analysis frameworks to harmonize data across studies, adjusting for confounders like solvent choice (DMSO vs. saline) or endotoxin contamination.

- Apply contradiction analysis to isolate variables (e.g., arginine’s nitric oxide synthase interactions vs. glycyl’s transport effects) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer : Follow NIH guidelines for preclinical research:

- Use mixed-effects models to account for inter-subject variability.

- Apply Bonferroni correction for multiple comparisons in omics datasets.

- Validate findings with bootstrap resampling to assess robustness. Ensure transparency by reporting effect sizes, confidence intervals, and power calculations .

Q. How can researchers design mechanistic studies to differentiate this compound’s direct vs. indirect effects in cellular pathways?

- Methodological Answer : Combine pharmacological inhibition (e.g., L-NAME for nitric oxide synthase) with knockdown/knockout models (CRISPR-Cas9). Use:

- Isothermal titration calorimetry (ITC) to measure binding affinities.

- Fluorescence resonance energy transfer (FRET) probes to track real-time signaling.

- Transcriptomic profiling (RNA-seq) to identify upstream/downstream targets. Ensure controls include scrambled peptides or arginine-only analogs .

Q. What frameworks are effective for formulating hypothesis-driven research questions on this compound’s role in metabolic disorders?

- Methodological Answer : Use PICO (Population: diabetic models; Intervention: this compound; Comparison: untreated controls; Outcome: insulin sensitivity) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:

- Hypothesis: this compound enhances glucose uptake via AMPK activation in hepatocytes.

- Experimental validation: siRNA-mediated AMPK silencing followed by glucose uptake assays .

Q. Data Interpretation and Reporting

Q. How should researchers address limitations in this compound studies when publishing findings?

- Methodological Answer : Explicitly state limitations such as:

- Pharmacokinetic uncertainties (e.g., short half-life in plasma).

- Model specificity (e.g., rodent vs. human cell lines).

- Uncontrolled variables (e.g., diet interactions in in vivo studies). Propose follow-up experiments, such as stable isotope tracing to track metabolic fate .

Q. What are the criteria for validating this compound’s purity and identity in peer-reviewed studies?

- Methodological Answer : Require:

Eigenschaften

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXVRFDTDUGQEE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)NC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316438 | |

| Record name | Glycyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18635-55-7 | |

| Record name | Glycyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18635-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYLARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P56Q695EWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.